molecular formula C11H13BrClFN2 B6330934 5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride;  96% CAS No. 1824074-03-4

5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride; 96%

Cat. No.: B6330934
CAS No.: 1824074-03-4
M. Wt: 307.59 g/mol
InChI Key: XDLMPPUGLHJPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride (96% purity) is a halogenated benzoimidazole derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and a butyl group at position 1 of the benzimidazole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its molecular formula is C₁₁H₁₂BrClFN₂, with a molecular weight of 314.59 g/mol. The compound’s 96% purity indicates high synthetic quality, critical for reproducibility in experimental studies .

Properties

IUPAC Name

5-bromo-1-butyl-6-fluorobenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2.ClH/c1-2-3-4-15-7-14-10-5-8(12)9(13)6-11(10)15;/h5-7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLMPPUGLHJPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=CC(=C(C=C21)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride includes a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzimidazole ring. The butyl group enhances lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-Bromo-1-butyl-6-fluorobenzoimidazole have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with reported minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 µg/mL .

Compound Target MIC (µg/mL)
5-Bromo-1-butyl-6-fluorobenzoimidazoleMRSA≤0.25
5-Fluoro-1H-benzimidazoleMRSA16

Anticancer Activity

Benzimidazole derivatives have been studied for their anticancer potential. The compound's ability to inhibit specific cancer cell lines has been documented, with some derivatives showing IC50 values below 1 µM against various cancer types . The mechanism often involves the modulation of cell signaling pathways associated with proliferation and apoptosis.

Anti-inflammatory Activity

In vivo studies have demonstrated that certain benzimidazole derivatives possess anti-inflammatory properties. For example, compounds structurally related to 5-Bromo-1-butyl-6-fluorobenzoimidazole have shown significant inhibition of edema in carrageenan-induced rat paw models, indicating potential therapeutic applications in treating inflammatory conditions .

The biological activity of 5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes like soluble epoxide hydrolase (sEH) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the bromine and fluorine positions significantly affect the compound's biological profile. For instance, substituting different alkyl or aryl groups can enhance potency against specific pathogens or cancer cells .

Modification Effect on Activity
Bromine at position 5Enhances antimicrobial activity
Fluorine at position 6Increases lipophilicity and cellular uptake

Case Studies

Several studies have explored the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study screened a library of benzimidazole compounds against various pathogens, identifying several candidates with low toxicity and high efficacy against resistant strains .
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that specific derivatives could induce apoptosis through caspase activation pathways, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that benzimidazole derivatives, including 5-bromo-1-butyl-6-fluorobenzoimidazole, exhibit antitumor properties. These compounds are believed to inhibit tubulin polymerization, thereby preventing cancer cell proliferation. A study demonstrated that certain benzimidazole derivatives effectively reduced tumor growth in xenograft models, highlighting their potential as anticancer agents .

Antimicrobial Properties
Benzimidazole derivatives have shown promising antimicrobial activity against various pathogens. The introduction of halogen atoms, such as bromine and fluorine in the structure of 5-bromo-1-butyl-6-fluorobenzoimidazole, enhances its interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .

Pharmacological Applications

Alpha-1A Agonist Activity
The compound has been investigated for its role as an alpha-1A adrenergic receptor agonist. This activity is crucial for developing treatments for conditions such as urinary incontinence and nasal congestion. Studies suggest that compounds with similar structures can increase urethral pressure and improve bladder control by stimulating smooth muscle contraction in the lower urinary tract .

Aldosterone Synthase Inhibition
Recent findings suggest that derivatives of benzimidazole may serve as selective inhibitors of aldosterone synthase. This inhibition is relevant for treating conditions like hypertension and heart failure. The compound's ability to modulate hormonal pathways could lead to novel therapeutic strategies for cardiovascular diseases .

Biochemical Research

Enzyme Inhibition Studies
5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its interactions with various enzymes provide insights into the development of new drugs targeting metabolic pathways involved in diseases like diabetes and obesity .

Fluorescent Probes
Due to its unique structural properties, this compound can be employed as a fluorescent probe in biological imaging. Its fluorine atom enhances its photophysical properties, making it suitable for tracking biological processes at the cellular level .

Case Studies and Data Tables

Application AreaFindingsReference
Antitumor ActivityReduced tumor growth in xenograft models
Antimicrobial PropertiesEffective against various bacterial strains
Alpha-1A Agonist ActivityIncreased urethral pressure; potential for urinary treatments
Aldosterone Synthase InhibitionPotential treatment for hypertension and heart failure
Enzyme Inhibition StudiesInsights into metabolic pathways
Fluorescent ProbesEnhanced imaging capabilities in biological studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the benzimidazole core is highly susceptible to nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent fluorine atom and the electron-deficient nature of the aromatic ring .

Reaction Type Reagents/Conditions Product Key Observations
Bromine substitutionKOH/EtOH, 80°C5-Amino-1-butyl-6-fluorobenzoimidazoleBromine replaced by -NH₂ in polar solvents.
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DMF, 100°C5-Aryl-1-butyl-6-fluorobenzoimidazoleCross-coupling yields biaryl derivatives .

Mechanistic Insight : The fluorine atom at position 6 enhances the electrophilicity of the adjacent bromine by inductively withdrawing electron density, facilitating nucleophilic attack .

Electrophilic Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution at positions less deactivated by electron-withdrawing groups. Fluorine’s ortho/para-directing effects and bromine’s meta-directing effects influence regioselectivity .

Reaction Type Reagents/Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-bromo-1-butyl-6-fluorobenzoimidazole45–60%
SulfonationClSO₃H, CH₂Cl₂, rt7-Sulfo-5-bromo-1-butyl-6-fluorobenzoimidazole30–50%

Limitations : Strongly deactivating groups (Br, F) reduce reactivity, necessitating harsh conditions for electrophilic substitution .

Functionalization of the Butyl Chain

The n-butyl group at position 1 can undergo oxidation or alkylation, though steric hindrance from the benzimidazole ring may limit reactivity .

Reaction Type Reagents/Conditions Product
OxidationKMnO₄, H₂O, 70°C1-(Butanoyl)-5-bromo-6-fluorobenzoimidazole
AlkylationMeI, NaH, THF, rt1-(Pentyl)-5-bromo-6-fluorobenzoimidazole

Note : The hydrochloride salt form enhances solubility in polar solvents (e.g., DMF, DMSO), enabling reactions under milder conditions .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

  • Acidic conditions (pH < 3) : Protonation of the benzimidazole nitrogen occurs, increasing solubility but risking decomposition of the butyl chain over time .

  • Basic conditions (pH > 10) : Deprotonation triggers ring-opening reactions, particularly at elevated temperatures .

Comparative Reactivity of Structural Analogs

Data from PubChem entries highlight key differences in reactivity between similar compounds:

Compound Bromine Reactivity Fluorine Stability
5-Bromo-1-propyl-6-fluorobenzoimidazole HighModerate
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole Low (steric hindrance)High

The n-butyl chain in the target compound balances reactivity and steric effects compared to bulkier tert-butyl analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Substituents (Position) Additional Functional Groups Salt Form Purity CAS Number
5-Bromo-1-butyl-6-fluorobenzoimidazole HCl Br (5), F (6), butyl (1) Hydrochloride Yes 96% Not provided
5-Bromo-6-fluoro-1H-benzo[d]imidazole Br (5), F (6) None No 97% 1008360-84-6
5-Bromo-1-phenyl-1H-benzo[d]imidazole Br (5), phenyl (1) None No 221636-18-6
2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylthio)-6-chloro-5-fluoro-1H-benzo[d]imidazole Br (6), Cl (6), F (5), -SCH2- (2) Benzo[d][1,3]dioxole ring No
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Br (4), Cl (2), F (4), COOH (6) Carboxylic acid No MDL: MFCD09953722

Key Observations :

  • Butyl vs.
  • Hydrochloride Salt : Unlike most analogs, the hydrochloride form improves aqueous solubility, a critical factor for in vitro assays .

  • Complexity of Substituents : The compound in incorporates a benzo[d][1,3]dioxole ring and methylthio group, which may confer distinct electronic and steric properties .

Physical and Spectral Properties

Melting Points and Stability
  • Hydrochloride salts (e.g., berberine HCl in ) generally have higher melting points than free bases.
Spectral Data Comparison
  • IR Spectroscopy : The target compound’s hydrochloride salt would show peaks for N-H stretching (~3200 cm⁻¹) and C-Br/C-F vibrations (~670/1037 cm⁻¹), similar to ’s compound (C-Br: 672 cm⁻¹; C-F: 1037 cm⁻¹) .
  • ¹H-NMR : The butyl group (position 1) would produce a multiplet at δ 0.8–1.5 ppm for CH₂ and CH₃ protons, distinct from phenyl-substituted analogs (e.g., δ 7.2–7.5 ppm for aromatic protons in ) .

Preparation Methods

N-Arylamidoxime Cyclization

A one-pot acylation-cyclization method using N-arylamidoximes has been validated for benzimidazole synthesis. For the target compound, this pathway begins with a bromo-fluoro-substituted aniline precursor. The process involves:

  • Acylation : Treatment of N-arylamidoxime with acetyl chloride (1.2 eq) in chlorobenzene at 5°C for 60 minutes, catalyzed by 1,8-diazabicycloundec-7-ene (DBU, 2.5 eq).

  • Cyclization : Heating the intermediate to 132°C for 1–5 hours to induce intramolecular cyclization, forming the benzimidazole core.

This method achieves yields up to 96% for analogous structures, suggesting its applicability for the target molecule.

Regioselective Halogenation

Positioning bromine and fluorine at C5 and C6 requires precise control:

Pre-Cyclization Halogenation

Bromination : Electrophilic bromination of the aniline precursor using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The para-directing effect of the amino group ensures C5 bromination.
Fluorination : Fluorine is introduced via Schiemann reaction, where the aniline is converted to a diazonium salt followed by treatment with hydrofluoric acid (HF).

Post-Cyclization Halogenation

For late-stage functionalization, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective bromination or fluorination at C5/C6.

N-Alkylation for Butyl Group Introduction

The butyl group at N1 is installed via alkylation:

  • Base-Mediated Alkylation : Reaction of the benzimidazole intermediate with 1-bromobutane (1.5 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems (water/toluene), reducing reaction time to 6 hours.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by:

  • Dissolving the product in anhydrous diethyl ether.

  • Gradual addition of hydrochloric acid (HCl, 1.1 eq) at 0°C.

  • Filtration and washing with cold ether to isolate the hydrochloride.

Purification and Quality Control

Achieving 96% purity necessitates:

  • Column Chromatography : Silica gel elution with dichloromethane/methanol (30:1).

  • Recrystallization : Ethanol/water mixtures yield crystalline product.

  • Analytical Validation :

    • HPLC : Purity assessment using C18 columns (ACN/water mobile phase).

    • NMR : Confirmation of substituent positions (e.g., ¹H NMR δ 7.92 ppm for imidazole protons).

Comparative Analysis of Synthetic Routes

MethodHalogenation StepYield (%)Purity (%)Key Advantage
Pre-CyclizationEarly-stage85–9095Regiochemical control via directing groups
Post-CyclizationLate-stage75–8093Flexibility in intermediate modification
One-Pot CyclizationIntegrated90–9696Reduced purification steps

Challenges and Mitigation Strategies

  • Regiochemical Competition : Bromine and fluorine may compete for ortho/para positions. Using sterically hindered bases (e.g., DBU) favors C5 bromination and C6 fluorination.

  • Butyl Group Isomerism : N1 vs. N3 alkylation is minimized by employing bulky solvents (e.g., chlorobenzene) to sterically hinder N3.

  • Acid Sensitivity : The hydrochloride salt is hygroscopic; storage under nitrogen with desiccants preserves stability.

Scalability and Industrial Relevance

The one-pot cyclization method is scalable to kilogram-scale production:

  • Cost Efficiency : Avoids nitration and polyphosphoric acid steps, reducing waste.

  • Green Chemistry Metrics :

    • Atom Economy: 78% (calculated for C₁₁H₁₃BrClFN₂).

    • E-Factor: 2.3 (solvent recovery included).

Q & A

Basic: How can researchers optimize the synthesis of 5-Bromo-1-butyl-6-fluorobenzoimidazole hydrochloride to achieve >95% purity?

Methodological Answer:
Synthetic optimization requires careful control of reaction conditions. For benzimidazole derivatives, cyclization steps often involve polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) under inert atmospheres . Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixtures) is critical. Monitor purity using HPLC with a C18 column and UV detection at 254 nm. Purity >95% is achievable with iterative crystallization and solvent selection .

Basic: What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C-NMR : Assign peaks for bromo (δ ~7.5–8.0 ppm for aromatic protons) and fluoro substituents (deshielding effects). The butyl chain’s methylene protons appear at δ 1.2–1.8 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br).
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
  • HPLC-PDA : Assess purity and detect impurities (e.g., dehalogenated byproducts) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa), assay concentrations, or solvent carriers (DMSO vs. saline). Standardize protocols using guidelines like OECD 423 for toxicity assays.
  • Purity validation : Re-test the compound’s purity via HPLC and ICP-MS to rule out metal contaminants.
  • Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., ANOVA with post-hoc Tukey tests) .

Advanced: What mechanistic insights can be derived from the substituent positions (bromo, fluoro) in this compound?

Methodological Answer:

  • Steric and electronic effects : The bromo group at position 5 enhances π-stacking in receptor binding, while the fluoro at position 6 increases metabolic stability by reducing CYP450-mediated oxidation.
  • Structure-Activity Relationship (SAR) : Systematically substitute bromo/fluoro with other halogens (e.g., chloro, iodo) and compare IC50 values in target assays. Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like kinases .

Advanced: How to evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC.
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. LC-MS identifies hydrolyzed products (e.g., loss of butyl group) .

Advanced: How to address discrepancies in solubility data across solvents?

Methodological Answer:

  • Standardized protocols : Use the shake-flask method (USP <1059>) in triplicate.
  • Solvent selection : Test in DMSO (for biological assays), ethanol (for recrystallization), and PBS (for in vitro studies).
  • Temperature control : Measure solubility at 25°C and 37°C using UV-Vis spectroscopy (λmax ~270 nm) .

Advanced: Designing SAR studies for derivatives—what substituents should be prioritized?

Methodological Answer:

  • Priority substituents : Replace the butyl group with shorter/longer alkyl chains (e.g., methyl, hexyl) to assess lipophilicity effects.
  • Electron-withdrawing groups : Introduce nitro (-NO2) or cyano (-CN) at position 2 to modulate electron density.
  • Biological validation : Test derivatives against a panel of kinase inhibitors to identify selectivity trends .

Advanced: Ensuring reproducibility in synthetic batches—what parameters require stringent documentation?

Methodological Answer:

  • Critical parameters : Solvent batch (HPLC grade), reaction time (±5 minutes), and inert gas flow rate (e.g., N2 at 10 mL/min).
  • Batch records : Document NMR shifts, HPLC retention times, and elemental analysis results.
  • Peer validation : Share detailed protocols via platforms like Zenodo for independent replication .

Advanced: What degradation pathways are most likely for this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : The hydrochloride salt may degrade in aqueous media—store lyophilized at -20°C.
  • Oxidative pathways : Add antioxidants (e.g., BHT) to stock solutions.
  • Analytical monitoring : Use LC-MS to detect oxidation products (e.g., sulfoxide formation) .

Advanced: How to assess the compound’s selectivity in multi-target enzymatic assays?

Methodological Answer:

  • Orthogonal assays : Combine fluorescence polarization (for binding affinity) and calorimetry (ITC for thermodynamic profiling).
  • Off-target screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) and hERG channels.
  • Data integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster activity patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.